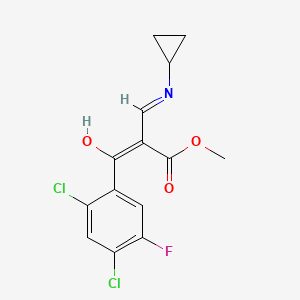

methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate is a useful research compound. Its molecular formula is C14H12Cl2FNO3 and its molecular weight is 332.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Molecular Characteristics

- Molecular Formula : C₁₄H₁₄Cl₂FNO₃

- Molecular Weight : 315.17 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate exhibit notable anticancer activity. For instance, compounds containing the 2,4-dichloro-5-fluorophenyl moiety have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. These findings suggest that the incorporation of specific halogenated phenyl groups can enhance the cytotoxicity of the compound against tumor cells .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The presence of the hydroxyl group may also contribute to increased solubility and bioavailability, enhancing its therapeutic potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary assays indicate that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The dichlorofluorophenyl group is hypothesized to play a crucial role in its antimicrobial efficacy by disrupting bacterial cell membranes .

Study 1: Anticancer Activity Assessment

A study conducted on synthesized derivatives similar to this compound demonstrated that certain analogs exhibited IC50 values in the low micromolar range against A549 and MDA-MB-231 cell lines. The results were compared with standard chemotherapeutics like Taxol, showing promising results for further development .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for several strains tested, suggesting strong potential as a lead compound for antibiotic development .

Table 1: Summary of Biological Activities

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate exhibit anticancer properties. Studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study Example:

A study evaluated a series of acrylate derivatives for their anticancer activity against human cancer cell lines. One derivative demonstrated significant cytotoxicity with an IC50 value of 0.016 μM against DPP-4, indicating strong potential for further development as an anticancer agent .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways relevant to diseases such as diabetes and obesity.

Key Findings:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A related compound was found to inhibit DPP-IV with an IC50 of 0.011 μM, highlighting the potential for this class of compounds in managing type 2 diabetes .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

Data Overview:

Research has indicated that certain derivatives show effectiveness against gram-positive and gram-negative bacteria, with varying degrees of potency based on structural modifications .

Toxicological Considerations

While exploring its applications, it is crucial to consider the safety profile of this compound. Reports indicate that similar compounds can cause skin irritation and eye damage, necessitating careful evaluation during development .

Propriétés

IUPAC Name |

methyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2FNO3/c1-21-14(20)9(6-18-7-2-3-7)13(19)8-4-12(17)11(16)5-10(8)15/h4-7,19H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOERDDQRVKVCEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105392-26-5 |

Source

|

| Record name | 2-(2,4-Dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.